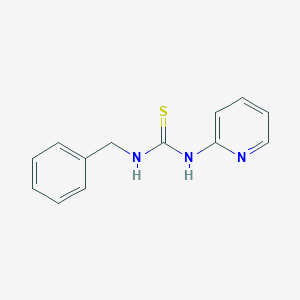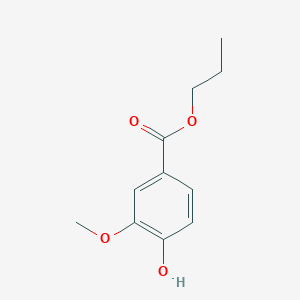
2-Methoxyphenyl hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxyphenyl hexanoate, also known as Anisic acid hexyl ester, is an organic compound that is commonly used in the production of perfumes, cosmetics, and flavors. It is a colorless liquid with a sweet, floral odor. In recent years, 2-Methoxyphenyl hexanoate has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-Methoxyphenyl hexanoate is not fully understood. However, it is believed that its anti-inflammatory and antioxidant properties are due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. Its antimicrobial properties are due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects:
Studies have shown that 2-Methoxyphenyl hexanoate can reduce inflammation and oxidative stress in various cell types. It has also been shown to have antibacterial and antifungal properties. In addition, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Methoxyphenyl hexanoate in lab experiments is its low toxicity. It has been shown to be relatively safe for use in cell culture and animal studies. However, one limitation is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of 2-Methoxyphenyl hexanoate. One area of research could focus on its potential use as a therapeutic agent for the treatment of various diseases. Another area of research could focus on the development of new synthesis methods to improve its yield and purity. Additionally, further studies could be conducted to better understand its mechanism of action and its effects on different cell types.
Métodos De Síntesis
2-Methoxyphenyl hexanoate can be synthesized through the esterification reaction between 2-methoxyphenol and hexanoic acid. The reaction is typically catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions and the product is purified through distillation.
Aplicaciones Científicas De Investigación
2-Methoxyphenyl hexanoate has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties. These properties make it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and cardiovascular disease.
Propiedades
Número CAS |
613-00-3 |
|---|---|
Nombre del producto |
2-Methoxyphenyl hexanoate |
Fórmula molecular |
C13H18O3 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
(2-methoxyphenyl) hexanoate |
InChI |
InChI=1S/C13H18O3/c1-3-4-5-10-13(14)16-12-9-7-6-8-11(12)15-2/h6-9H,3-5,10H2,1-2H3 |
Clave InChI |
QERSHYZMPGXOIY-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)OC1=CC=CC=C1OC |
SMILES canónico |
CCCCCC(=O)OC1=CC=CC=C1OC |
Otros números CAS |
613-00-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




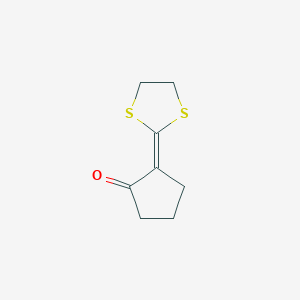
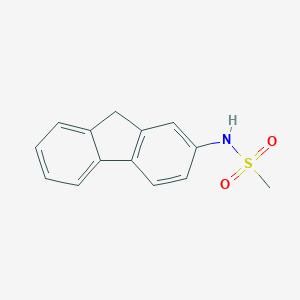

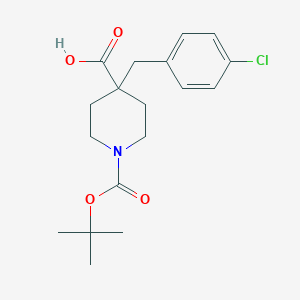

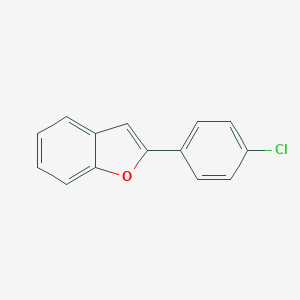
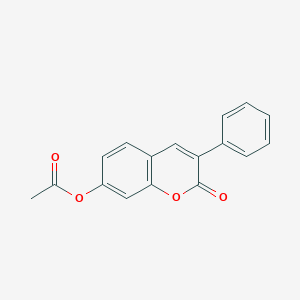
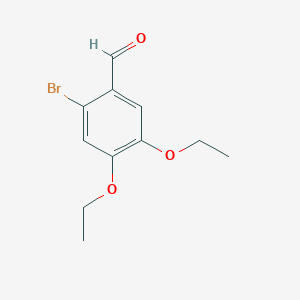

![3-hydroxy-5-methyl-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B184994.png)
